molecular formula C26H26N10O4S2 B15009481 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15009481
M. Wt: 606.7 g/mol
InChI Key: NHEPBKPRFVMXIT-XODNFHPESA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including oxadiazole, benzothiazole, triazole, and morpholine, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxadiazole and benzothiazole intermediates, followed by their coupling with the triazole and morpholine moieties. The final step involves the formation of the carbohydrazide linkage under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro or azo groups can be achieved using agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens or alkylating agents.

    Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways. The presence of multiple functional groups allows for diverse modes of action, making it a compound of interest for targeted drug design.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds may include:

    1,2,3-Triazole derivatives: Known for their biological activity and use in medicinal chemistry.

    Benzothiazole derivatives: Often explored for their antimicrobial and anticancer properties.

    Oxadiazole derivatives: Utilized in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C26H26N10O4S2

Molecular Weight

606.7 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C26H26N10O4S2/c1-38-20-7-6-16(12-17(20)15-41-26-29-18-4-2-3-5-21(18)42-26)13-28-31-25(37)22-19(14-35-8-10-39-11-9-35)36(34-30-22)24-23(27)32-40-33-24/h2-7,12-13H,8-11,14-15H2,1H3,(H2,27,32)(H,31,37)/b28-13+

InChI Key

NHEPBKPRFVMXIT-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4)CSC5=NC6=CC=CC=C6S5

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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